molecular formula C6H10BNO2S B12980619 (5-(Dimethylamino)thiophen-2-yl)boronic acid

(5-(Dimethylamino)thiophen-2-yl)boronic acid

Cat. No.: B12980619
M. Wt: 171.03 g/mol
InChI Key: BNTOZDINHCJPQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Dimethylamino)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 5-(dimethylamino)thiophene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-(Dimethylamino)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Produces thiophene oxides.

    Substitution: Produces various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(5-(Dimethylamino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Dimethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Dimethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the dimethylamino group, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of compounds with specific electronic requirements, such as in the development of organic semiconductors and fluorescent probes .

Properties

Molecular Formula

C6H10BNO2S

Molecular Weight

171.03 g/mol

IUPAC Name

[5-(dimethylamino)thiophen-2-yl]boronic acid

InChI

InChI=1S/C6H10BNO2S/c1-8(2)6-4-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3

InChI Key

BNTOZDINHCJPQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N(C)C)(O)O

Origin of Product

United States

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